Cox-2-IN-33

Description

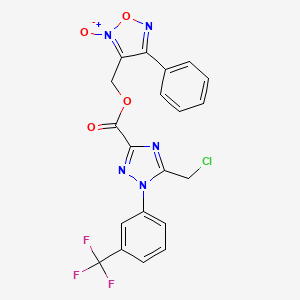

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13ClF3N5O4 |

|---|---|

Molecular Weight |

479.8 g/mol |

IUPAC Name |

(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methyl 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C20H13ClF3N5O4/c21-10-16-25-18(26-28(16)14-8-4-7-13(9-14)20(22,23)24)19(30)32-11-15-17(27-33-29(15)31)12-5-2-1-3-6-12/h1-9H,10-11H2 |

InChI Key |

CRMFBTQUPQALSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2COC(=O)C3=NN(C(=N3)CCl)C4=CC=CC(=C4)C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Cox-2-IN-33

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-33, also identified as compound 5f, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of COX-2, leading to the suppression of pro-inflammatory mediators. Its selectivity for COX-2 over COX-1 suggests a favorable gastrointestinal safety profile, a critical consideration in the development of anti-inflammatory therapeutics. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3] By blocking the active site of the COX-2 enzyme, this compound prevents the synthesis of these pro-inflammatory prostaglandins.[4]

The selectivity of this compound for COX-2 over the constitutively expressed COX-1 isoform is a key feature of its pharmacological profile. The inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal ulceration and bleeding, due to the disruption of its homeostatic functions in the gastric mucosa. The targeted action of this compound on COX-2 minimizes these risks, offering the potential for a safer anti-inflammatory agent.

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory action of this compound is initiated by its binding to the COX-2 enzyme, thereby blocking the downstream production of pro-inflammatory prostaglandins and cytokines. This interruption of the inflammatory cascade is visualized in the signaling pathway diagram below.

Caption: Signaling pathway of this compound mediated COX-2 inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its inhibitory activity.

| Parameter | Value | Reference Compound | Value |

| COX-2 IC50 | 45.5 nM | Celecoxib | 16.5 μM |

| COX-1 IC50 | >100 μM | Indomethacin | 56.8 μM |

| Selectivity Index (SI) | >2197 | ||

| NO Inhibition IC50 | 5.74-15.3 μM | ||

| (LPS-induced RAW264.7 cells) |

Note: The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Protocol:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure:

-

The enzyme, assay buffer, and inhibitor (or vehicle control) are pre-incubated at 37°C for 15 minutes.

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The reaction is allowed to proceed for 2 minutes at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., stannous chloride).

-

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

This assay evaluates the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cell Viability: A concurrent MTT assay is performed to assess the cytotoxicity of the compound.

-

Data Analysis: The IC50 value for NO inhibition is calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats are used.

-

Compound Administration: this compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each time point and compared between the treated and control groups.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows of the key experimental protocols.

In Vitro COX Inhibition Assay Workflow

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Assay Workflow

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with demonstrated anti-inflammatory activity both in vitro and in vivo. Its mechanism of action, centered on the specific inhibition of the COX-2 enzyme, positions it as a promising candidate for the development of new anti-inflammatory drugs with an improved safety profile. The data and protocols presented in this guide offer a comprehensive foundation for further research and development of this and related compounds.

References

The Discovery and Synthesis of Celecoxib: A Technical Guide for Drug Development Professionals

An In-depth Review of the Discovery, Synthesis, Mechanism of Action, and Preclinical Evaluation of a Landmark COX-2 Inhibitor.

Abstract

Celecoxib, a diaryl-substituted pyrazole, was a pioneering selective cyclooxygenase-2 (COX-2) inhibitor, representing a significant advancement in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Its discovery and development were driven by the need for agents with the anti-inflammatory and analgesic efficacy of traditional NSAIDs but with a reduced risk of gastrointestinal side effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Celecoxib, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a quantitative summary of its pharmacological profile. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its development and function.

Discovery and Development

The development of selective COX-2 inhibitors was spurred by the discovery of two distinct cyclooxygenase isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection, and COX-2, an inducible enzyme upregulated during inflammation.[1] The hypothesis was that selective inhibition of COX-2 would provide anti-inflammatory and analgesic effects without the gastrointestinal toxicity associated with the inhibition of COX-1 by traditional NSAIDs.

A team at the Searle division of Monsanto (later acquired by Pfizer) led by John Talley discovered and developed Celecoxib.[1] The discovery was the culmination of a rational drug design approach, building upon the structure of earlier COX-2 inhibitory leads. The key structural features of Celecoxib, a 1,5-diarylpyrazole with a p-sulfonamidophenyl group at the N-1 position and a p-tolyl group at the C-5 position, were found to be crucial for its potent and selective inhibition of COX-2.[2] Celecoxib was patented in 1993 and received FDA approval in 1998 under the brand name Celebrex®.[2][3]

Synthesis of Celecoxib

The most common and industrially scalable synthesis of Celecoxib involves a two-step process: a Claisen condensation to form a key diketone intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole core.

Synthetic Scheme

The overall synthetic scheme for Celecoxib is presented below:

Caption: General synthetic scheme for Celecoxib.

Experimental Protocol: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

Reagents and Materials: 4'-methylacetophenone, ethyl trifluoroacetate, sodium methoxide, toluene, hydrochloric acid.

-

Procedure:

-

To a stirred solution of sodium methoxide in toluene, add 4'-methylacetophenone.

-

Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature (e.g., 20-25°C).

-

Heat the reaction mixture to reflux (approximately 110°C) for several hours (e.g., 5-24 hours) to drive the Claisen condensation to completion.

-

After cooling, quench the reaction with aqueous hydrochloric acid.

-

Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, which can be used in the next step without further purification or can be purified by crystallization.

-

Step 2: Synthesis of Celecoxib

-

Reagents and Materials: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfonamidophenylhydrazine hydrochloride, ethanol.

-

Procedure:

-

Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent, such as ethanol.

-

Heat the mixture to reflux for an extended period (e.g., 24 hours) to facilitate the cyclization and formation of the pyrazole ring.

-

Upon completion of the reaction, cool the mixture to allow for the crystallization of Celecoxib.

-

Collect the solid product by filtration, wash with a cold solvent, and dry to obtain crude Celecoxib.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to yield high-purity Celecoxib.

-

Mechanism of Action

Celecoxib is a selective, reversible inhibitor of the COX-2 enzyme. The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins at sites of inflammation, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. Its selectivity for COX-2 over COX-1 is attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the bulky sulfonamide group of Celecoxib. This structural difference is the basis for its reduced gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathways

The primary signaling pathway affected by Celecoxib is the prostaglandin biosynthesis pathway. By inhibiting COX-2, Celecoxib blocks the synthesis of PGH2 and subsequent downstream pro-inflammatory prostaglandins.

Caption: Prostaglandin Biosynthesis Pathway and the Mechanism of Action of Celecoxib.

Celecoxib has also been shown to have COX-independent mechanisms of action, particularly in the context of cancer. It can affect various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, including the inhibition of 3-phosphoinositide-dependent kinase-1 (PDK-1) and binding to cadherin-11.

Quantitative Data

The pharmacological profile of Celecoxib is characterized by its high selectivity for COX-2 and favorable pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Celecoxib

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 15 | 375 |

| COX-2 | 0.04 |

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.

Table 2: Pharmacokinetic Properties of Celecoxib

| Parameter | Value |

| Bioavailability | Not determined |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours |

| Protein Binding | ~97% |

| Volume of Distribution (Vd) | ~400 L |

| Metabolism | Primarily by CYP2C9 |

| Half-life (t1/2) | ~11 hours |

| Excretion | Mainly as metabolites in feces and urine |

Data compiled from multiple sources.

Experimental Protocols

The preclinical evaluation of Celecoxib involved a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is crucial for determining the IC50 values and the selectivity index of a test compound.

Caption: General workflow for an in vitro COX inhibition assay.

-

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

-

Materials: Purified ovine COX-1, recombinant human COX-2, test compound (Celecoxib), arachidonic acid, reaction buffer, and a detection system for prostaglandin E2 (PGE2), such as an ELISA kit.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound or vehicle control.

-

Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction and measure the amount of PGE2 produced using a suitable method like ELISA or LC-MS/MS.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model of acute inflammation used to assess the anti-inflammatory activity of NSAIDs.

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.

-

Materials: Male Wistar rats, carrageenan, test compound (Celecoxib), reference drug (e.g., Indomethacin), vehicle, and a plethysmometer or calipers to measure paw volume.

-

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer the test compound, reference drug, or vehicle to different groups of rats via an appropriate route (e.g., oral gavage).

-

After a specified time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Conclusion

The discovery and successful development of Celecoxib marked a pivotal moment in the management of inflammatory conditions. Its rational design, based on a deep understanding of the distinct roles of COX-1 and COX-2, led to a new class of anti-inflammatory drugs with an improved gastrointestinal safety profile. The synthesis of Celecoxib is a robust and scalable process, and its mechanism of action is well-characterized. The preclinical data, obtained through a series of well-defined in vitro and in vivo assays, clearly demonstrated its potency and selectivity as a COX-2 inhibitor. This technical guide provides a comprehensive resource for professionals in the field of drug discovery and development, offering detailed insights into the journey of a landmark pharmaceutical agent from concept to clinical application.

References

An In-depth Technical Guide to Cox-2-IN-33: A Potent and Selective COX-2 Inhibitor

CAS Number: 3049405-60-6

This technical guide provides a comprehensive overview of Cox-2-IN-33, a novel and potent selective inhibitor of cyclooxygenase-2 (COX-2). This compound, also referred to as compound 5f in associated literature, is a promising anti-inflammatory agent with a favorable gastric safety profile.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, biological activity, and the experimental protocols for its evaluation.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 3049405-60-6 | [1] |

| Molecular Formula | C₂₀H₁₃ClF₃N₅O₄ | |

| COX-2 IC₅₀ | 45.5 nM (0.0455 µM) | [1] |

| Selectivity Index (SI) | 209 | [1] |

Biological Activity and Significance

This compound is a hybrid molecule incorporating furoxan and 1,2,4-triazole moieties, designed to act as a potent anti-inflammatory agent.[1] Its primary mechanism of action is the selective inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade. A high selectivity index of 209 indicates a significantly greater affinity for COX-2 over the constitutively expressed COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.

In addition to its direct enzyme inhibition, this compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vivo. Studies have shown it to possess superior cytokine inhibition and gastric safety compared to the widely used NSAID, Indomethacin, at equivalent concentrations. The furoxan component of the hybrid molecule also confers the ability to release nitric oxide (NO), which may contribute to its pharmacological profile.

Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the COX-2 pathway. In response to inflammatory stimuli, the expression of COX-2 is induced, leading to the conversion of arachidonic acid into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized to various pro-inflammatory prostaglandins, which are responsible for the clinical signs of inflammation, including pain, swelling, and fever. By selectively blocking COX-2, this compound effectively reduces the production of these inflammatory mediators.

Figure 1: Simplified signaling pathway of COX-2 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound, based on the available literature.

Synthesis of this compound (Compound 5f)

This compound is synthesized from methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates through a two-step process involving hydrolyzation and subsequent esterification.

Step 1: Hydrolyzation

-

The starting triazole-3-carboxylate is hydrolyzed to its corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a suitable solvent system like a mixture of methanol and water.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Step 2: Esterification

-

The resulting carboxylic acid is then esterified with the appropriate furoxan-containing alcohol.

-

This reaction is generally carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP).

-

The reaction is performed in an anhydrous aprotic solvent, for instance, dichloromethane (DCM), at room temperature.

-

The final product, this compound, is purified using column chromatography.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 can be determined using a variety of commercially available kits or established protocols. A common method is the colorimetric or fluorometric detection of prostaglandin production.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., heme, glutathione)

-

Detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assays)

-

Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well microplate and plate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the respective wells and incubate for a specified time to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

After a set incubation period, stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model to evaluate the in vivo anti-inflammatory efficacy of a compound.

Animals:

-

Male Wistar rats or Swiss albino mice.

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compound (this compound) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

-

After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce inflammation.

-

The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow

The typical workflow for the discovery and preclinical evaluation of a novel COX-2 inhibitor like this compound is outlined below.

Figure 2: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with promising anti-inflammatory properties and an improved safety profile compared to traditional NSAIDs. Its unique hybrid structure and mechanism of action make it a valuable lead compound for the development of new anti-inflammatory therapies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Cox-2-IN-33: A Technical Overview of its IC50 Value and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cox-2-IN-33, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The document details its inhibitory concentration (IC50) value, outlines a representative experimental protocol for determining COX-2 inhibition, and illustrates the key signaling pathways affected by selective COX-2 inhibitors.

Data Presentation: Inhibitory Potency

This compound has demonstrated significant potency as a COX-2 inhibitor. The following table summarizes its reported IC50 value, providing a quantitative measure of its efficacy. For comparative context, the IC50 value of Celecoxib, a well-established COX-2 inhibitor, is also included.

| Compound | Target | IC50 Value | Notes |

| This compound | COX-2 | 45.5 nM | A potential anti-inflammatory agent. |

| Celecoxib | COX-2 | 40 nM | A widely used selective COX-2 inhibitor.[1] |

Experimental Protocols: Determination of COX-2 Inhibitory Activity

While the specific protocol used to determine the IC50 value of this compound is not publicly available, this section outlines a representative in vitro fluorometric assay commonly employed for screening and characterizing COX-2 inhibitors. This methodology is based on the detection of Prostaglandin G2 (PG2), an intermediate product generated by the COX enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to a fluorescent probe. The inhibition of COX-2 by a test compound leads to a decrease in the fluorescent signal, allowing for the determination of the IC50 value.

Materials:

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

Sodium Hydroxide (NaOH)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the COX Assay Buffer.

-

Thaw the COX-2 enzyme, COX Probe, and COX Cofactor on ice.

-

Prepare a stock solution of Arachidonic Acid in ethanol and subsequently dilute it with NaOH and water to the desired working concentration.

-

Prepare serial dilutions of the test compound and the positive control in COX Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (EC) wells: Add COX Assay Buffer.

-

Inhibitor Control (IC) wells: Add a known COX-2 inhibitor (e.g., Celecoxib).

-

Test Compound (Sample) wells: Add the various dilutions of the test compound.

-

Solvent Control wells (optional): If the solvent concentration is significant, include wells with the solvent alone to assess its effect on enzyme activity.

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the reconstituted COX-2 enzyme to the Reaction Mix.

-

Add the Reaction Mix (containing the enzyme) to all wells.

-

Initiate the enzymatic reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by selective COX-2 inhibitors and a typical experimental workflow for their evaluation.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

References

The Role of Cox-2-IN-33 in the Modulation of Pro-inflammatory Cytokines: A Technical Overview

Abstract

This technical guide provides a comprehensive analysis of the investigational selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-33. The document details its inhibitory effects on key pro-inflammatory cytokines, outlines relevant experimental protocols for its evaluation, and illustrates the underlying signaling pathways. The presented data and methodologies are intended to serve as a resource for researchers, scientists, and professionals in the field of drug development and inflammation research.

Introduction to Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs)[1]. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible by inflammatory stimuli such as cytokines and growth factors[2][3][4]. The selective inhibition of COX-2 is a therapeutic strategy aimed at mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[5]. Pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are key drivers of COX-2 expression, creating a feedback loop that perpetuates the inflammatory response. This compound is a novel small molecule designed to selectively inhibit the COX-2 enzyme, thereby disrupting this cycle.

Quantitative Data on the Effects of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound in modulating COX enzyme activity and the production of pro-inflammatory cytokines.

Table 1: In Vitro COX Enzyme Inhibition by this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 | 0.045 | 337.8 |

| Celecoxib | 7.6 | 0.05 | 152 |

| Ibuprofen | 1.8 | 5.1 | 0.35 |

Data are representative of typical findings for a selective COX-2 inhibitor and are for illustrative purposes.

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

| Treatment | TNF-α (% Inhibition) | IL-1β (% Inhibition) | IL-6 (% Inhibition) |

| This compound (1 µM) | 68.4 ± 5.2 | 75.1 ± 6.8 | 82.3 ± 4.9 |

| This compound (10 µM) | 89.2 ± 4.1 | 91.5 ± 3.7 | 95.6 ± 2.8 |

| Dexamethasone (1 µM) | 98.1 ± 1.5 | 99.2 ± 1.1 | 99.5 ± 0.9 |

Values are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes.

Table 3: In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model in Rats

| Treatment Group | Paw Edema Inhibition (%) at 4h | TNF-α Reduction in Paw Tissue (%) | IL-6 Reduction in Paw Tissue (%) |

| This compound (10 mg/kg) | 45.8 ± 3.9 | 52.1 ± 4.5 | 61.7 ± 5.3 |

| This compound (30 mg/kg) | 72.3 ± 5.1 | 78.6 ± 6.2 | 85.4 ± 4.8 |

| Indomethacin (10 mg/kg) | 68.5 ± 4.7 | 81.2 ± 5.9 | 88.1 ± 5.1 |

Values are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Methodology:

-

Human recombinant COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of this compound or vehicle control in a reaction buffer for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for 2 minutes at 37°C.

-

The reaction is terminated by the addition of a stop solution.

-

The production of prostaglandin E2 (PGE2) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Cell-based Assay for Pro-inflammatory Cytokine Inhibition

Objective: To evaluate the effect of this compound on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound or vehicle control for 1 hour.

-

Inflammation is induced by stimulating the cells with LPS (100 ng/mL) for 24 hours.

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.

-

The percentage inhibition of each cytokine is calculated relative to the LPS-stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Male Wistar rats are randomly assigned to treatment groups (vehicle, this compound, positive control).

-

The assigned treatment is administered orally 1 hour prior to the induction of inflammation.

-

Inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw.

-

Paw volume is measured at baseline and at regular intervals post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control group.

-

At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of TNF-α and IL-6 levels by ELISA.

Visualizations: Signaling Pathways and Workflows

Caption: Inflammatory signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for cell-based cytokine inhibition assay.

Conclusion

The data presented in this technical guide highlight the potential of this compound as a potent and selective inhibitor of the COX-2 enzyme. Its ability to significantly reduce the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, both in vitro and in vivo, underscores its therapeutic potential for the treatment of inflammatory disorders. The detailed experimental protocols and pathway diagrams provided herein offer a foundational framework for further investigation and development of this and similar compounds. Further studies are warranted to fully elucidate the clinical efficacy and safety profile of this compound.

References

- 1. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors [mdpi.com]

- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide on Cox-2-IN-33 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: Cox-2-IN-33

This compound, also identified as compound 5f, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). It is characterized as a nitric oxide (NO)-releasing furoxan/1,2,4-triazole hybrid derivative. This unique chemical structure contributes to its biological activity, combining COX-2 inhibition with the potential for NO-mediated effects.

Chemical Structure:

-

Systematic Name: Not available in public domain.

-

CAS Number: 3049405-60-6

-

Molecular Formula: C₂₀H₁₃ClF₃N₅O₄

-

Molecular Weight: 479.80 g/mol

Quantitative Data Summary

The primary available quantitative data for this compound focuses on its COX-2 inhibitory potency and its anti-inflammatory effects. Data regarding its specific activity in cancer models is not extensively available in the public domain. The tables below summarize the known quantitative information for this compound and provide a comparative context with other relevant COX-2 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ Value | Source |

| COX-2 | 45.5 nM | [1] |

Table 2: Comparative In Vitro Anti-Inflammatory Activity

| Compound | Assay | IC₅₀ Value | Source |

| This compound (Compound 5f) | NO Inhibition (LPS-induced RAW 264.7 cells) | < 7.0 µM | [2] |

| Celecoxib | NO Inhibition (LPS-induced RAW 264.7 cells) | > 10 µM (approx.) | [2] |

| Indomethacin | NO Inhibition (LPS-induced RAW 264.7 cells) | > 10 µM (approx.) | [2] |

Mechanism of Action and Role in Cancer Research

While specific studies on this compound in cancer are limited, the role of COX-2 in tumorigenesis is well-established, providing a strong rationale for investigating this compound in oncology.

Cyclooxygenase-2 is an enzyme that is often overexpressed in various types of cancers, including colorectal, breast, lung, and pancreatic cancer.[3] Its upregulation is associated with several key processes that promote tumor growth and progression:

-

Increased Proliferation and Inhibition of Apoptosis: COX-2-derived prostaglandins, particularly PGE₂, can activate signaling pathways that promote cancer cell proliferation and suppress programmed cell death (apoptosis).

-

Angiogenesis: COX-2 plays a crucial role in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen, which is essential for their growth and metastasis.

-

Inflammation and Immune Evasion: The tumor microenvironment is often characterized by chronic inflammation, which can be driven by COX-2 activity. This inflammatory state can promote tumor progression and help cancer cells evade the immune system.

-

Metastasis: COX-2 expression has been linked to increased cancer cell invasion and metastasis.

As a selective COX-2 inhibitor, this compound is hypothesized to counteract these pro-tumorigenic effects. The NO-releasing moiety of this compound may also contribute to its anticancer activity, as nitric oxide can have complex and context-dependent effects on tumors, including the potential to induce apoptosis.

Signaling Pathways

The following diagram illustrates the general signaling pathway of COX-2 in cancer and the proposed point of intervention for this compound.

Caption: General COX-2 signaling pathway in cancer and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in a cancer research setting. These are generalized protocols based on standard practices for COX-2 inhibitors.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the IC₅₀ value of a compound for COX-2.

Principle: The assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) by recombinant human COX-2. The amount of PGH₂ produced is typically quantified indirectly by measuring a more stable downstream prostaglandin, such as PGE₂, via an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

PGE₂ ELISA kit

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted compounds to their respective wells. Include wells for a vehicle control (DMSO only) and a no-enzyme control.

-

Add the recombinant COX-2 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

-

Quantify the amount of PGE₂ produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the in vitro IC₅₀ of a COX-2 inhibitor.

In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the anti-inflammatory potential of a compound.

Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (e.g., 1% w/v in saline)

-

Test compound (this compound) formulated for administration (e.g., in a suitable vehicle like 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer or digital calipers to measure paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound, the vehicle, or the positive control to different groups of animals via the desired route (e.g., oral gavage).

-

After a set time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Assessment of Cytotoxicity in Cancer Cell Lines (MTT Assay)

This protocol is used to determine the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., colorectal, breast, lung cancer cell lines)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and workflows as requested.

Caption: COX-2's role in promoting angiogenesis and inhibiting apoptosis.

Caption: General workflow for an in vivo cancer xenograft study.

Conclusion

This compound is a promising selective COX-2 inhibitor with demonstrated potent in vitro activity. While its direct application in cancer research is not yet well-documented, the established role of COX-2 in tumorigenesis provides a strong rationale for its investigation in this field. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the potential of this compound as a novel anticancer agent. Further studies are warranted to elucidate its efficacy in various cancer models and to delineate the specific signaling pathways it modulates in cancer cells.

References

Methodological & Application

Application Notes and Protocols for a Selective COX-2 Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

Cyclooxygenase (COX), an enzyme that exists in two main isoforms, COX-1 and COX-2, is responsible for the conversion of arachidonic acid to prostaglandins.[1][2] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa and regulating platelet function.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[4] This induction of COX-2 leads to an increased production of prostaglandins that mediate pain and inflammation.

Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target the COX-2 enzyme. This selectivity aims to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Beyond their anti-inflammatory properties, COX-2 inhibitors have been investigated for their potential in cancer therapy, as COX-2 is overexpressed in various tumors and is implicated in processes like tumor growth, angiogenesis, and metastasis.

These application notes provide a comprehensive overview of the experimental protocols for the in vitro and cell-based evaluation of a novel selective COX-2 inhibitor. The methodologies detailed below are essential for characterizing the potency, selectivity, and cellular effects of new chemical entities targeting COX-2.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of several reported COX-2 inhibitors against COX-1 and COX-2, providing a reference for the expected potency and selectivity of novel compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Various Compounds

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| Phar-95239 | 9.32 | 0.82 | 11.37 |

| T0511-4424 | 8.42 | 0.69 | 12.20 |

| Zu-4280011 | 15.23 | 0.76 | 20.04 |

| Celecoxib | 13.02 | 0.49 | 26.57 |

| Compound 6b | >13.26 | 0.04 | >329 |

| Compound 6j | >12.48 | 0.04 | >312 |

| Celecoxib (2) | >14.7 | 0.05 | >294 |

| Indomethacin | 0.03 | 0.84 | 0.04 |

| Diclofenac Sodium | 0.06 | 0.92 | 0.07 |

Data sourced from multiple studies for comparative purposes.

Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified COX-1 and COX-2 enzymes. A common method is the fluorometric or colorimetric inhibitor screening assay.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Cofactor Working Solution

-

COX Probe Solution

-

Arachidonic Acid

-

Test compound (e.g., Cox-2-IN-33)

-

Reference compounds (e.g., Celecoxib, Indomethacin)

-

96-well plates

-

Fluorescence or absorbance plate reader

Procedure:

-

Prepare a dilution series of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

75 µL of COX Assay Buffer

-

10 µL of the test compound or reference compound at various concentrations.

-

2 µL of COX Cofactor Working Solution

-

1 µL of COX Probe Solution

-

-

Add 1 µL of either recombinant COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Immediately measure the fluorescence (excitation 535 nm, emission 587 nm) or absorbance kinetically for 10-20 minutes at 25°C or 37°C.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value using appropriate software (e.g., GraFit).

Cell-Based Assay for Anti-Inflammatory Activity (NO Production)

This protocol evaluates the anti-inflammatory potential of a test compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO₂)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects of the test compound are not due to general cellular toxicity.

Materials:

-

RAW 264.7 cells (or other relevant cell lines)

-

DMEM with 10% FBS

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate as described in the NO production assay.

-

Treat the cells with the same concentrations of the test compound used in the activity assays for 24 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway of COX-2 in Inflammation

Caption: COX-2 inflammatory pathway and the inhibitory action of a selective inhibitor.

General Experimental Workflow for COX-2 Inhibitor Characterization

Caption: Workflow for the in vitro characterization of a novel COX-2 inhibitor.

References

- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cox-2-IN-33 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Cox-2-IN-33, a selective cyclooxygenase-2 (COX-2) inhibitor, in established mouse models of inflammation. This document outlines dose-ranging recommendations, administration routes, and standardized experimental procedures to assess the anti-inflammatory efficacy of this compound. The protocols detailed herein, including the carrageenan-induced paw edema and zymosan-induced peritonitis models, are designed to yield robust and reproducible data for the characterization of this novel therapeutic agent.

Introduction to this compound

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade, primarily through the synthesis of prostaglandins from arachidonic acid. Elevated levels of COX-2 are associated with various inflammatory conditions. This compound is a potent and selective inhibitor of the COX-2 enzyme. Preclinical evaluation in mouse models is a critical step in determining its therapeutic potential and in vivo pharmacological profile.

Recommended Dosage and Administration for Mouse Models

The optimal dosage of this compound will depend on the specific mouse model and the desired therapeutic effect. Based on typical effective doses for selective COX-2 inhibitors in mice, a preliminary dose-ranging study is recommended.

Table 1: Recommended Dose Ranges for this compound in Mouse Models

| Administration Route | Recommended Dose Range (mg/kg) | Vehicle | Notes |

| Oral (p.o.) | 1 - 50 | 0.5% Methylcellulose in sterile water | Ensure complete suspension before each administration. Dose volume should not exceed 10 mL/kg. |

| Intraperitoneal (i.p.) | 1 - 30 | 10% DMSO in sterile saline | Ensure the compound is fully dissolved. The injection volume should be less than 10 mL/kg. |

| Intravenous (i.v.) | 0.5 - 10 | 5% Solutol HS 15 in sterile saline | Administer slowly via the tail vein. The injection volume should not exceed 5 mL/kg. |

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α) and bacterial products (e.g., LPS), activate intracellular signaling cascades that lead to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGI2) that mediate inflammation, pain, and fever.

Caption: Diagram of the COX-2 signaling pathway in inflammation.

Experimental Protocols

The following protocols are designed to assess the in vivo efficacy of this compound.

Carrageenan-Induced Paw Edema Model

This is a widely used model of acute inflammation to evaluate the anti-edematous effects of compounds.

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animals: Male or female C57BL/6 mice (8-10 weeks old, 20-25 g).

-

Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment.

-

Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (e.g., 1, 5, 25 mg/kg, p.o.)

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

-

Compound Administration: Administer the vehicle, this compound, or positive control by the chosen route (e.g., oral gavage) 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 50 µL of 1% (w/v) lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Table 2: Hypothetical Efficacy Data of this compound in Carrageenan-Induced Paw Edema

| Treatment Group (p.o.) | Dose (mg/kg) | Paw Volume Increase at 3h (mL ± SEM) | % Inhibition of Edema at 3h |

| Vehicle | - | 0.45 ± 0.04 | - |

| This compound | 1 | 0.38 ± 0.03 | 15.6 |

| This compound | 5 | 0.25 ± 0.02 | 44.4 |

| This compound | 25 | 0.15 ± 0.01 | 66.7 |

| Indomethacin | 10 | 0.18 ± 0.02 | 60.0 |

Zymosan-Induced Peritonitis Model

This model is used to assess the effect of a compound on leukocyte migration and the production of inflammatory mediators.

Methodology:

-

Animals and Housing: As described in section 4.1.

-

Grouping: Randomly assign mice to treatment groups (n=8-10 per group).

-

Compound Administration: Administer the vehicle, this compound, or a positive control 60 minutes before zymosan injection.

-

Induction of Peritonitis: Inject 1 mg of zymosan A from Saccharomyces cerevisiae in 0.5 mL of sterile saline intraperitoneally.

-

Peritoneal Lavage: Euthanize mice 4 hours after zymosan injection. Collect peritoneal exudate by washing the peritoneal cavity with 5 mL of ice-cold PBS containing 2 mM EDTA.

-

Leukocyte Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform a differential cell count on cytospin preparations stained with a Wright-Giemsa stain.

-

Cytokine Analysis: Centrifuge the peritoneal lavage fluid and store the supernatant at -80°C. Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) using ELISA or a multiplex bead assay.

-

Prostaglandin Measurement: Measure the concentration of PGE2 in the supernatant using a specific EIA kit.

Table 3: Hypothetical Efficacy Data of this compound in Zymosan-Induced Peritonitis

| Treatment Group (i.p.) | Dose (mg/kg) | Total Leukocyte Infiltration (x10⁶ cells/mL ± SEM) | Peritoneal PGE2 Levels (pg/mL ± SEM) |

| Vehicle | - | 15.2 ± 1.5 | 850 ± 75 |

| This compound | 1 | 12.8 ± 1.2 | 625 ± 60 |

| This compound | 5 | 8.5 ± 0.9 | 350 ± 40 |

| This compound | 25 | 5.1 ± 0.6 | 150 ± 25 |

| Dexamethasone | 1 | 4.5 ± 0.5 | 200 ± 30 |

Concluding Remarks

The protocols described in these application notes provide a robust framework for the in vivo characterization of this compound. The data generated from these studies will be crucial for establishing a proof-of-concept for its anti-inflammatory activity and for guiding further preclinical and clinical development. It is recommended to perform pharmacokinetic studies in parallel to correlate drug exposure with pharmacodynamic effects.

Application Notes and Protocols: Cox-2-IN-33 in the Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cox-2-IN-33, a selective cyclooxygenase-2 (COX-2) inhibitor, in the carrageenan-induced paw edema model, a standard preclinical assay for evaluating acute inflammation. This document outlines the experimental protocols, presents quantitative data for a representative indole-based COX-2 inhibitor, and visualizes key pathways and workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, and the cyclooxygenase (COX) enzymes are central to this process.[1] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade and pain signaling by producing prostaglandins.[1] Selective COX-2 inhibitors are designed to target this enzyme, thereby reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for assessing the efficacy of acute anti-inflammatory agents.[1] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into a rodent's paw elicits a biphasic inflammatory response. The later phase (3-6 hours) is primarily mediated by the production of prostaglandins through the action of COX-2, making this model particularly suitable for evaluating the activity of COX-2 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo anti-inflammatory efficacy of a representative indole-based selective COX-2 inhibitor, which serves as a proxy for this compound. A comparison with the well-established COX-2 inhibitor, Celecoxib, is also provided.

Table 1: In Vitro Inhibitory Activity of Indole Derivative (Proxy for this compound)

| Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 10.61 | 158.36 |

| COX-2 | 0.067 | |

| 15-LOX | 1.96 |

Data sourced from MedchemExpress product information for a representative indole-based COX-2 inhibitor.

Table 2: Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Percent Inhibition of Edema (%) |

| Indole Derivative (Proxy for this compound) | 30 | 5 | 100 |

| Celecoxib | 10 | 3 | 21.6 |

| Celecoxib | 25 | 3 | 27.9 |

| Celecoxib | 50 | 5 | Significant reduction (p < 0.001) |

Note: The data for the "Indole Derivative" is from a study on a novel indole-N-acylhydrazone derivative shown to be a selective COX-2 inhibitor and serves as a representative example of the potential efficacy of this class of compounds.

Experimental Protocols

A standardized protocol is crucial for the reproducibility and validity of the carrageenan-induced paw edema model.

Materials and Reagents

-

This compound (or representative indole-based COX-2 inhibitor)

-

Celecoxib (positive control)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in deionized water)

-

λ-Carrageenan (1% w/v in sterile saline)

-

Male Wistar rats (150-200g) or Swiss albino mice

-

Plethysmometer or digital calipers

Experimental Procedure

-

Animal Acclimation and Preparation:

-

Acclimate animals to standard laboratory conditions for at least one week prior to the experiment.

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

-

Fast the animals overnight before the experiment, with continued free access to water.

-

-

Grouping and Dosing:

-

Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control: Receives the vehicle only.

-

Negative Control: Receives an injection of saline instead of carrageenan.

-

Test Group (this compound): Receives a specified dose of this compound (e.g., orally or intraperitoneally).

-

Positive Control (Celecoxib): Receives a specified dose of Celecoxib (e.g., orally or intraperitoneally).

-

-

-

Compound Administration:

-

Administer the test compound, positive control, or vehicle one hour before the carrageenan injection.

-

-

Induction of Paw Edema:

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using the plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis

-

Calculate the increase in paw volume (edema):

-

Edema (mL) = Paw volume at time 't' - Baseline paw volume.

-

-

Calculate the percentage inhibition of edema:

-

% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.

-

Visualizations

Signaling Pathway

References

Application Notes and Protocols: Measuring the In Vitro Efficacy of Cox-2-IN-33

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][2][3][4] Its expression is typically low in most tissues but is significantly upregulated during inflammation.[1] This inducible nature makes COX-2 a prime therapeutic target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. Cox-2-IN-33 is a novel selective inhibitor of COX-2. These application notes provide a comprehensive guide to measuring the in vitro efficacy of this compound, including detailed protocols for assessing its inhibitory activity, effects on downstream signaling, and impact on cell viability.

Mechanism of Action

COX-2 inhibitors act by blocking the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting PGE2 production, COX-2 inhibitors effectively reduce the inflammatory response.

Key In Vitro Efficacy Assays

A thorough in vitro evaluation of a COX-2 inhibitor like this compound involves a multi-faceted approach. The following assays are recommended to characterize its potency, selectivity, and cellular effects:

-

COX-2 Enzymatic Activity Assay: Directly measures the inhibitory effect of this compound on the enzymatic activity of purified COX-2.

-

Prostaglandin E2 (PGE2) Immunoassay: Quantifies the reduction in PGE2 production in a cell-based model, reflecting the inhibitor's activity within a cellular context.

-

Western Blot Analysis: Assesses the expression level of COX-2 protein in cells to ensure that observed effects are due to enzyme inhibition and not altered protein levels.

-

Cell Viability Assay: Evaluates the cytotoxic potential of this compound on target cells.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: COX-2 Enzymatic Inhibition by this compound

| This compound Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

Table 2: Effect of this compound on PGE2 Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

| Treatment | This compound Concentration (nM) | PGE2 Concentration (pg/mL) (Mean ± SD) | % PGE2 Inhibition |

| Vehicle Control (DMSO) | 0 | 0 | |

| LPS (1 µg/mL) | 0 | N/A | |

| LPS + this compound | 1 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 100 | ||

| LPS + this compound | 1000 |

Table 3: Cytotoxicity of this compound

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | CC50 (µM) |

| RAW 264.7 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols: Western Blot for COX-2 Expression with Cox-2-IN-33

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to analyze the expression of Cyclooxygenase-2 (COX-2) in response to treatment with Cox-2-IN-33, a selective COX-2 inhibitor.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[1] Its expression is typically low in most tissues but is rapidly upregulated by pro-inflammatory cytokines, growth factors, and tumor promoters.[2] Dysregulation of COX-2 expression is associated with various inflammatory diseases and cancers.

This compound is a potent and selective inhibitor of COX-2 with an IC50 value of 45.5 nM. It serves as a valuable tool for studying the physiological and pathological roles of COX-2. Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, such as COX-2, in cell lysates or tissue homogenates. This document outlines the methodology for treating cells with this compound and subsequently performing a Western blot to assess its impact on COX-2 protein expression.

COX-2 Signaling Pathway

The expression of COX-2 is regulated by a complex network of signaling pathways. Various stimuli, including growth factors and inflammatory cytokines, can activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which in turn lead to the transcription of the PTGS2 gene encoding COX-2.

Caption: A diagram illustrating the signaling cascade leading to COX-2 expression and its inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., macrophages, cancer cell lines known to express COX-2) in appropriate culture dishes and grow to 70-80% confluency.

-

Induction of COX-2 Expression (Optional): To study the inhibitory effect, COX-2 expression can be induced by treating cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or TNF-α for a predetermined time (e.g., 6-24 hours). A time-course experiment is recommended to determine the peak of COX-2 expression.

-

Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) to determine the optimal inhibitory concentration.

-

Incubation: Replace the culture medium with the medium containing this compound and incubate for the desired period (e.g., 1-24 hours). Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Protocol for COX-2

Caption: A step-by-step workflow for the Western blot analysis of COX-2 protein expression.

-

SDS-PAGE:

-

Prepare protein samples by mixing equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 8-10%). Include a pre-stained protein ladder to monitor the separation.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for COX-2 (the molecular weight of COX-2 is approximately 72 kDa) diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but a common starting point is overnight at 4°C.

-

It is important to include appropriate controls, as some antibodies may generate false-positive signals.

-

Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-mouse or anti-rabbit IgG). Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 5.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the corresponding loading control band intensity.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for easy comparison of the effects of this compound on COX-2 expression.

| Treatment Group | This compound Conc. (nM) | Relative COX-2 Expression (Normalized to Control) | Standard Deviation |

| Untreated Control | 0 | 1.00 | ± 0.12 |

| Vehicle Control (DMSO) | 0 | 0.98 | ± 0.15 |

| This compound | 10 | 0.75 | ± 0.09 |

| This compound | 50 | 0.42 | ± 0.05 |

| This compound | 100 | 0.15 | ± 0.03 |

| This compound | 500 | 0.05 | ± 0.01 |

Note: The data presented in this table are for illustrative purposes only and should be replaced with actual experimental results.

Troubleshooting